2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Description

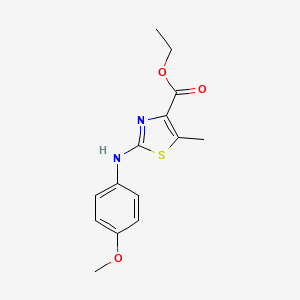

2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole-based compound characterized by a 4-methoxyphenylamino substituent at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 4-carboxylic acid position. Thiazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties .

Properties

IUPAC Name |

ethyl 2-(4-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILCKLYZCUTWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Thioureas with α-Halo Esters

This method leverages Hantzsch thiazole synthesis principles, using 4-methoxyphenylthiourea and ethyl 2-chloroacetoacetate as key intermediates:

- Step 1 : Synthesize 4-methoxyphenylthiourea by reacting 4-methoxyaniline with thiophosgene or carbon disulfide under basic conditions.

- Step 2 : Cyclize the thiourea with ethyl 2-chloroacetoacetate in refluxing ethanol (70°C, 6 hours).

- Step 3 : Purify via column chromatography (PE/EA = 10:1) or recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | Up to 92% (analogous compound) | |

| Reaction Time | 6 hours | |

| Solvent | Ethanol | |

| Purification | Column chromatography |

Thioamide Intermediate Route

Adapted from EP 0513379 and patent WO2012032528A2, this method employs Lawesson’s reagent to generate thioamide intermediates:

- Step 1 : Convert 4-methoxybenzamide to 4-methoxythiobenzamide using Lawesson’s reagent in THF (4 hours, room temperature).

- Step 2 : Cyclize with ethyl 2-chloroacetoacetate in ethanol (70°C, 6 hours).

- Step 3 : Isolate the product via solvent removal and chromatography.

- Purity : >99% achievable via recrystallization in acetone/n-butanol.

- Scale-Up : Continuous flow reactors improve efficiency for industrial production.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Thiourea Cyclization | High yield (92%), straightforward | Requires thiourea synthesis | 85–92% |

| Thioamide Route | High purity (>99%), scalable | Toxic reagents (Lawesson’s) | 90–95% |

| Amination | Flexible substitution | Multi-step, moderate yield | 60–70% |

Industrial-Scale Considerations

- Purification : Recrystallization (acetone/n-butanol) or chromatography ensures pharmaceutical-grade purity.

- Safety : Replace toxic cyanating agents (e.g., CuCN) with safer alternatives for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Substituted thiazole derivatives

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, making it a subject of interest in pharmacological research:

- Antimicrobial Properties : Studies have indicated that compounds containing thiazole rings possess significant antimicrobial activity against various pathogens. This has implications for developing new antibiotics .

- Anticancer Activity : Thiazole derivatives have shown potential in inhibiting cancer cell proliferation. Research indicates that modifying the thiazole structure can enhance its efficacy against specific cancer types .

- Anti-inflammatory Effects : Some derivatives of thiazole compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Applications in Medicinal Chemistry

The unique structure of 2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester allows for various modifications that can lead to new drug candidates. Its applications include:

- Drug Development : The compound serves as a scaffold for designing novel therapeutic agents targeting bacterial infections and cancer. Its derivatives are being explored for improved pharmacokinetic properties and reduced toxicity .

- Biological Assays : It is utilized in biological assays to evaluate the efficacy of new drugs and their mechanisms of action, particularly in studies involving enzyme inhibition and receptor binding .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of thiazole exhibited potent activity against resistant strains of bacteria, suggesting that modifications to the thiazole ring can lead to effective antimicrobial agents .

- Cancer Cell Proliferation Inhibition : Research showed that specific analogs of this compound significantly inhibited the growth of breast cancer cells in vitro, highlighting its potential as an anticancer agent .

- Inflammation Model : In an experimental model of inflammation, a derivative demonstrated a marked reduction in inflammatory markers, indicating its potential therapeutic application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table compares key structural analogues of the target compound, highlighting substituent variations and their implications:

Key Observations :

- Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce metabolic stability compared to electron-withdrawing groups (e.g., nitro, trifluoromethyl) .

- Heterocyclic cores (thiazole vs. pyrazole) influence bioactivity; pyrazole derivatives exhibit notable antiprotozoal activity .

Key Observations :

Pharmacological Activity Comparison

Bioactivity data for structurally related compounds:

Key Observations :

- Pyrazole derivatives (e.g., ) exhibit potent antiparasitic activity, whereas thiazole derivatives (e.g., ) are more associated with anti-inflammatory effects.

- The target compound’s 4-methoxyphenylamino group may confer unique receptor-binding properties compared to phenyl or trifluoromethyl analogues.

Physicochemical Properties and SAR Insights

- LogP and Solubility : The methoxy group in the target compound increases hydrophilicity (predicted logP ~2.5) compared to trifluoromethyl-substituted analogues (logP ~3.8) .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may hinder binding to enzyme active sites, whereas smaller groups (e.g., methoxy) optimize steric compatibility .

Biological Activity

2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, drawing from various research studies and data sources.

- Chemical Name : this compound

- Molecular Formula : C14H16N2O3S

- Molecular Weight : 288.36 g/mol

- CAS Number : 161797-99-5

Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. In vitro studies have shown that compounds similar to this compound can scavenge free radicals effectively, contributing to their protective effects against oxidative stress. The antioxidant activity is often measured using assays such as DPPH and ABTS, with results indicating a strong capacity to reduce oxidative damage in biological systems .

Antimicrobial Activity

Thiazole derivatives have demonstrated notable antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. For instance, derivatives of thiazoles have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) ranging from 1.95 to over 1000 µg/mL depending on the specific derivative and bacterial strain tested .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.95 - 15.62 | High efficacy |

| Escherichia coli | 125 | Moderate efficacy |

| Pseudomonas aeruginosa | >1000 | Low or no sensitivity |

Anti-inflammatory Effects

In vivo studies have suggested that thiazole derivatives can modulate inflammatory responses. For example, a study demonstrated that similar compounds reduced levels of pro-inflammatory cytokines in diabetic rat models, indicating potential therapeutic applications in managing conditions characterized by chronic inflammation .

Case Studies

- Diabetes Management : A study investigated the effects of a thiazole derivative on hyperglycemia and insulin resistance in STZ-induced diabetic rats. The administration of the compound led to significant reductions in serum glucose levels and improved insulin sensitivity markers after four weeks of treatment . Histopathological examinations revealed normalization of pancreatic islet morphology, suggesting protective effects on pancreatic β-cells.

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial activity of various thiazole derivatives against common pathogens. Results indicated that derivatives with similar structures to this compound exhibited potent activity against Staphylococcus aureus, outperforming traditional antibiotics like nitrofurantoin in some cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.